
Ogerin
説明
Discovery and Historical Context
The discovery of this compound emerged from a systematic effort to identify pharmacological tools for studying G protein-coupled receptor 68, a proton-sensing orphan receptor that had long remained pharmacologically intractable. The development pathway began with the identification of lorazepam as an initial positive allosteric modulator of G protein-coupled receptor 68 through yeast-based screening approaches. This breakthrough provided researchers with the first chemical scaffold capable of modulating G protein-coupled receptor 68 activity, though lorazepam's limited potency and selectivity necessitated further optimization efforts.
The optimization process that led to this compound's discovery involved extensive computational modeling and virtual screening campaigns. Researchers employed docking studies against the putative lorazepam binding site, screening over three million available lead-like molecules to identify compounds with improved pharmacological properties. This computational approach represented a significant advancement in orphan receptor drug discovery, demonstrating the power of structure-based design even in the absence of crystallographic data for the target receptor.
This compound was officially reported and named in March 2016 as a selective G protein-coupled receptor 68 positive allosteric modulator. The compound's name reflects its role as an "ovarian cancer G protein-coupled receptor enhancer," referencing the original nomenclature of G protein-coupled receptor 68 as ovarian cancer G protein-coupled receptor 1. The successful identification of this compound marked a pivotal moment in orphan receptor research, providing the scientific community with its first selective pharmacological tool for investigating G protein-coupled receptor 68 biology across multiple experimental systems.
Chemical Classification and Nomenclature
This compound belongs to the triazine class of heterocyclic compounds, characterized by a six-membered aromatic ring containing three nitrogen atoms. The compound's systematic chemical name is 2-[4-Amino-6-[(phenylmethyl)amino]-1,3,5-triazin-2-yl]benzenemethanol, reflecting its complex molecular architecture that incorporates both triazine and benzyl alcohol functional groups. This structural composition places this compound within the broader category of nitrogen-containing heterocycles, a class renowned for its pharmaceutical relevance and biological activity.
The compound's structural features include a central 1,3,5-triazine core substituted with an amino group, a benzylamino moiety, and a benzyl alcohol side chain. This arrangement creates multiple potential sites for hydrogen bonding and hydrophobic interactions, contributing to this compound's selective binding properties at the G protein-coupled receptor 68 allosteric site. The presence of the benzyl alcohol group provides a hydroxyl functionality that may participate in critical receptor interactions, while the triazine core offers a rigid scaffold for maintaining proper molecular geometry.
The nomenclature variations for this compound reflect different chemical naming conventions and database systems. Alternative names include [2-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl]methanol and {2-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl}methanol. These variations maintain the same structural description while using different formatting conventions for the substituent groups. The compound's designation as ZINC67740571 in the ZINC database has become widely adopted in computational chemistry applications, while the PubChem identifier serves as the primary reference for chemical biology databases.
Significance in G Protein-Coupled Receptor Research
This compound's emergence as a selective positive allosteric modulator has fundamentally transformed G protein-coupled receptor 68 research by providing the first pharmacological tool capable of specifically enhancing receptor activity. Prior to this compound's discovery, investigations of G protein-coupled receptor 68 function were severely limited by the absence of selective small molecule modulators, forcing researchers to rely primarily on genetic approaches or non-specific interventions. The compound's selectivity profile demonstrates exceptional specificity for G protein-coupled receptor 68 over fifty-eight other G protein-coupled receptors, establishing it as a gold standard tool for mechanistic studies.
The pharmacological characterization of this compound reveals a pEC50 value of 6.83, indicating nanomolar potency in functional assays measuring G protein-coupled receptor 68 activation. This potency level enables researchers to achieve meaningful receptor modulation at concentrations that minimize off-target effects, a critical consideration for complex biological systems. This compound functions as a positive allosteric modulator by binding to a site distinct from the proton-binding region, enhancing both proton affinity and efficacy through cooperative mechanisms. This allosteric mechanism preserves the natural spatial and temporal dynamics of proton-mediated G protein-coupled receptor 68 activation while amplifying the physiological response.
The compound's impact extends beyond basic receptor pharmacology to enable investigations of G protein-coupled receptor 68 function in disease-relevant contexts. This compound has facilitated studies demonstrating G protein-coupled receptor 68 roles in fibrosis regulation, tendon healing, inflammatory processes, and cartilage homeostasis. These applications have revealed previously unknown therapeutic potential for G protein-coupled receptor 68 modulation across multiple disease areas. The availability of this compound has also enabled structure-activity relationship studies that led to the development of even more potent analogs, such as MS48107, which exhibits thirty-three-fold increased allosteric activity compared to the parent compound.
Furthermore, this compound's species-dependent activity profile has provided insights into evolutionary conservation of G protein-coupled receptor 68 function across different organisms. The compound shows variable enhancement effects in different animal species, with conserved amino acid residues in the allosteric binding site but species-specific differences in the transmembrane and intracellular regions. This observation has important implications for translating preclinical findings to human therapeutic applications and highlights the need for species-specific validation in drug development programs targeting G protein-coupled receptor 68.
Placement within Orphan Receptor Modulators
This compound occupies a distinctive position within the landscape of orphan G protein-coupled receptor modulators as one of the few selective small molecule tools available for proton-sensing receptor family members. The orphan G protein-coupled receptor category encompasses receptors lacking identified endogenous ligands or having limited pharmacological characterization, representing a significant challenge in contemporary receptor biology. G protein-coupled receptor 68 belongs to a specialized subfamily of proton-sensing orphan receptors that includes G protein-coupled receptor 4, G protein-coupled receptor 65, and G protein-coupled receptor 132, all of which respond to extracellular acidification.
The development of this compound represents a successful case study in orphan receptor deorphanization through integrative approaches combining computational modeling, functional screening, and structure-activity optimization. This methodology has since been applied to related proton-sensing receptors, demonstrating the broader applicability of the discovery strategy that yielded this compound. The compound's success has validated the concept of targeting allosteric sites on orphan receptors when orthosteric modulation proves challenging due to the nature of the endogenous ligand, in this case protons.
Receptor Classification Feature | G Protein-Coupled Receptor 68 | Orphan Receptor Context |
---|---|---|
Endogenous Ligand | Protons (H+) | Often unknown or poorly characterized |
Pharmacological Tools | Limited to this compound and analogs | Generally sparse or non-existent |
Therapeutic Targeting | Emerging evidence | Largely unexplored |
Discovery Approach | Allosteric modulation | Variable strategies required |
Research Applications | Expanding rapidly | Constrained by tool availability |
Within the National Institutes of Health Illuminating the Druggable Genome initiative, G protein-coupled receptor 68 represents one of the priority orphan receptors identified for intensive study due to its potential therapeutic relevance. This compound's availability has accelerated progress toward understanding G protein-coupled receptor 68's druggable potential, positioning it as a prototype for successful orphan receptor tool development. The compound's characterization has also informed strategies for developing modulators of related orphan receptors, particularly those with challenging endogenous ligands or complex activation mechanisms.
The broader implications of this compound's success extend to pharmaceutical industry approaches toward orphan receptor drug discovery. The compound demonstrates that selective modulators can be developed for challenging targets through systematic application of computational and experimental approaches. This precedent has encouraged investment in similar discovery programs for other orphan receptors, potentially expanding the druggable genome beyond traditional targets. This compound's continued use in research settings provides ongoing validation of its utility while generating the foundational knowledge necessary for potential therapeutic development targeting G protein-coupled receptor 68 and related acid-sensing pathways.
特性
IUPAC Name |
[2-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c18-16-20-15(14-9-5-4-8-13(14)11-23)21-17(22-16)19-10-12-6-2-1-3-7-12/h1-9,23H,10-11H2,(H3,18,19,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGIEDNDSFMSLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC=C3CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Core Modifications
a. Initial Scaffold and Core Modifications
Ogerin's synthesis begins with the core structure based on aminotriazine derivatives. The synthetic strategy involves nucleophilic aromatic substitution and Suzuki coupling reactions, which are standard in heterocyclic and aromatic compound synthesis. The initial compounds, such as 2,4,6-trichloro-1,3,5-triazine, serve as the starting point for core modifications.
- Reaction Scheme 1 : Alkylamino substitution on the triazine core involves low-temperature nucleophilic substitution of chloro groups with small alkylamines, yielding alkylamino-substituted dichlorotriazines.
- Substitution of the amino group : The free amino group on the triazine core is replaced with small alkylamino groups, and in some cases, the core is switched to a pyrimidine ring (Scheme 1, Table 1). These modifications are aimed at optimizing binding affinity and activity.
b. Suzuki Coupling for Side Chain Diversification
The intermediates obtained from core modifications undergo Suzuki coupling with commercially available (2-(hydroxymethyl)phenyl)boronic acids, enabling diversification of the benzyl alcohol moiety.
Modifications of the Benzyl Alcohol Moiety
The benzyl alcohol part of this compound was extensively modified to evaluate the impact on activity and selectivity.
- Substituents on the phenyl ring : Various groups such as fluorine, methoxy, and halides were introduced at different positions (Scheme 2, Table 2). For example, the 4-fluoro analogue showed slightly increased activity, while the 6-fluoro analogue demonstrated significantly improved affinity cooperativity.
- Synthetic approach : Starting with 2-amino-4,6-dichloro-1,3,5-triazine, subsequent Suzuki coupling with substituted phenylboronic acids yielded diverse benzyl derivatives. Reductive amination and formal reductions further refined the analogues.
Compound | Substituent | Effect on Activity | Reference |
---|---|---|---|
22 | 3-fluoro | Less effective | |
23 | 4-fluoro | Slightly increased | |
25 | 6-fluoro | Significantly improved affinity |
Modifications of the Benzylamine Moiety
The benzylamine part was varied to assess its influence on allosteric activity:
- Linker length : Variations in the carbon linker between the phenyl ring and amino group were explored.
- Substituted benzylamines : Different substituents on the benzylamine, including methyl, hydroxymethyl, and other groups, were synthesized via nucleophilic aromatic substitution and Suzuki coupling reactions (Scheme 3, Table 3).
These modifications aimed to optimize GPR68 activation potency and selectivity, with key findings indicating that certain substitutions, such as the hydroxymethyl group in the ortho position, were critical for activity.
Summary of Synthetic Methods
Research Findings and SAR Insights
The synthesis efforts led to the development of analogues with enhanced potency, selectivity, and brain penetrance. Notably, compound MS48107 (compound 71 in the study) demonstrated a 33-fold increase in allosteric activity over the original this compound, with high selectivity and bioavailability.
Data Table Summary
This comprehensive synthesis approach, combining nucleophilic aromatic substitution, Suzuki coupling, and strategic functional group modifications, underpins the development of this compound and its analogues. These methods have been validated through extensive SAR studies, leading to compounds with improved pharmacological profiles for targeting GPR68.
化学反応の分析
科学研究における用途
ZINC67740571は、さまざまな科学分野における用途について広く研究されてきました。
科学的研究の応用
Chemical Profile
- Chemical Name : 2-[4-Amino-6-[(phenylmethyl)amino]-1,3,5-triazin-2-yl]benzenemethanol
- Purity : ≥98%
- Mechanism : Ogerin acts as a positive allosteric modulator at GPR68, enhancing receptor signaling in response to protons and other stimuli .
This compound exhibits a selective affinity for GPR68 over other G protein-coupled receptors (GPCRs), demonstrating a pEC50 of 6.83. It has been shown to influence several biological processes, notably in the context of neuropsychopharmacology and fibrosis.
Neuropsychopharmacology
This compound's modulation of GPR68 has implications for neuropsychological conditions. Research indicates that it can attenuate contextual-based fear memory in animal models, suggesting potential applications in anxiety disorders and PTSD . The modulation of GPR68 may provide insights into treatments for neurodegenerative diseases by reversing dopaminergic neuron damage in Parkinson's disease models .
Fibrotic Diseases
This compound has been investigated for its role in inhibiting myofibroblast differentiation, particularly in the context of idiopathic pulmonary fibrosis (IPF). Studies show that this compound significantly inhibits alpha-smooth muscle actin (αSMA) expression and collagen secretion induced by TGF-β in primary human lung fibroblasts (PHLFs). This effect was dose-dependent and suggests that this compound could be a therapeutic candidate for managing fibrotic diseases .
Study | Findings | Implications |
---|---|---|
PubMed Study on Myofibroblast Differentiation | This compound inhibited TGF-β induced αSMA expression and collagen secretion | Potential treatment for IPF and other fibrotic diseases |
Research on Neurodegeneration | This compound reversed MPTP-induced dopaminergic neuron damage | Implications for Parkinson's disease therapy |
Cancer Research
The modulation of GPR68 by this compound may also play a role in cancer biology. The receptor is involved in various signaling pathways that influence tumor progression and metastasis. Investigating the effects of this compound on cancer cell lines could yield insights into its potential as an adjunct therapy in oncology .
Case Study 1: Idiopathic Pulmonary Fibrosis
A recent study explored the effects of this compound on PHLFs derived from patients with IPF. The results demonstrated that this compound not only inhibited TGF-β-induced myofibroblast differentiation but also partially reversed established myofibroblast phenotypes. This suggests that GPR68 modulation could be a novel therapeutic strategy for IPF management .
Case Study 2: Neurodegeneration
In another investigation, the overexpression of GPR68 was shown to mitigate dopaminergic neuron damage in a mouse model of Parkinson's disease. The administration of this compound led to improved neuronal survival and function, highlighting its potential role in neuroprotective therapies .
作用機序
類似の化合物との比較
類似の化合物
- ZINC32587282
- ZINC4929116
- ZINC32547799
独自性
ZINC67740571は、Gタンパク質共役受容体68の正のアロステリックモジュレーターとしての高い選択性と効力においてユニークです。 類似の化合物と比較して、これは異なる薬理学的特性を示しており、科学研究のための貴重なツールとなっています。
類似化合物との比較
Comparison with Similar Compounds
Pharmacological Targets and Mechanisms
The table below compares Ogerin with other anti-fibrotic compounds targeting Gαs-coupled pathways:
Efficacy and Selectivity
- pH-Dependent Activity : this compound’s anti-fibrotic effects are amplified in acidic microenvironments, unlike PGE2 or forskolin . This aligns with the elevated lactate and reduced pH observed in fibrotic tissues .
- Multi-Tissue Efficacy: this compound inhibits fibrosis in lung, skin, and intestinal fibroblasts, whereas dopamine D1 agonists (e.g., fenoldopam) show organ-specific limitations .
Preclinical and Clinical Advantages
- Structural Optimization : this compound derivatives (e.g., ZINC32547799) were synthesized for enhanced potency and pH sensitivity, outperforming early leads in cAMP assays .
- Disease-Modifying Potential: this compound reverses established fibrosis, a critical advantage over agents like TGF-β inhibitors, which primarily prevent progression .
生物活性
Ogerin is a selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), which has garnered attention for its potential therapeutic applications, particularly in the context of fibrosis and memory-related disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and implications for health and disease.
This compound operates primarily through its interaction with GPR68, a receptor that senses changes in extracellular pH. Its biological activity is characterized by:
- Selective Modulation : this compound exhibits a high degree of selectivity for GPR68 over 58 other G protein-coupled receptors (GPCRs), with a pEC50 value of 6.83, indicating its potency as a PAM .
- Gαs Pathway Activation : Upon binding to GPR68, this compound activates the Gαs signaling pathway, leading to increased intracellular levels of cyclic AMP (cAMP) and subsequent phosphorylation of cAMP response element-binding protein (CREB) . This activation is crucial for various cellular responses, including gene transcription and cell proliferation.
- Inhibition of Myofibroblast Differentiation : this compound has been shown to inhibit TGF-β-induced myofibroblast differentiation in human lung fibroblasts (PHLFs). This effect occurs without disrupting canonical TGF-β-induced SMAD signaling pathways, suggesting a unique mechanism of action that could be beneficial in treating fibrotic diseases .
Inhibition of Fibrosis
This compound's ability to inhibit myofibroblast differentiation has significant implications for treating fibrotic conditions. In studies involving PHLFs:
- Dose-Dependent Inhibition : this compound was found to inhibit TGF-β induced collagen gene transcription in a dose-dependent manner .
- Cell Viability : The compound did not adversely affect cell viability when compared to vehicle controls, even at higher concentrations .
Effects on Memory
Research indicates that this compound may also influence cognitive functions:
- Fear Memory Modulation : In animal models, this compound has been shown to attenuate contextual-based fear memory, suggesting potential applications in anxiety disorders and PTSD .
Table 1: Summary of Key Research Findings on this compound
Q & A
Q. How can researchers quantify Ogerin’s impact on gene expression using real-time quantitative PCR?
The 2^(-ΔΔCT) method is recommended for relative quantification of gene expression changes in response to this compound treatment. This involves normalizing target gene Ct values to a housekeeping gene and comparing them to untreated controls. Ensure assay efficiency (90–110%) and validate reference gene stability under experimental conditions. Data should be analyzed using triplicate technical replicates and statistical tests (e.g., t-tests) to confirm significance .
Q. What experimental design principles are critical for in vitro studies of this compound’s efficacy?
Use randomized, blinded designs with appropriate controls (e.g., vehicle-only, positive controls). Define dose-response ranges based on preliminary studies and include biological replicates (n ≥ 3) to account for variability. Document incubation times, solvent compatibility, and cell viability assays (e.g., MTT) to distinguish cytotoxic vs. therapeutic effects .
Q. How should researchers conduct a literature review to identify gaps in this compound-related knowledge?
Systematically search databases (PubMed, Web of Science) using Boolean operators (e.g., "this compound" AND "mechanism") and filters for publication dates (e.g., 2015–2025). Prioritize primary literature and meta-analyses. Use citation tracking to map foundational studies and identify under-explored pathways (e.g., this compound’s interaction with non-canonical receptors) .
Advanced Research Questions
Q. How can contradictory findings about this compound’s pharmacokinetics be resolved?
Apply sensitivity analysis to assess variables like administration routes or metabolizing enzymes. Validate assays using orthogonal methods (e.g., LC-MS alongside ELISA). Meta-analyses can reconcile discrepancies by pooling datasets and adjusting for heterogeneity (e.g., species-specific metabolism differences) .
Q. What methodologies ensure reproducibility in this compound synthesis and characterization?
Provide detailed synthetic protocols in Supporting Information, including reaction conditions (temperature, catalysts), purification steps (e.g., column chromatography gradients), and spectroscopic validation (1H/13C NMR, HRMS). For novel derivatives, include elemental analysis and X-ray crystallography data. Cross-reference with established guidelines (e.g., Journal of Organic Chemistry) .
Q. How can researchers design hypotheses about this compound’s mechanism using structured frameworks?
Utilize the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
Q. What strategies mitigate bias in preclinical this compound studies involving animal models?
Implement randomization (e.g., stratified by weight), blinding during data collection, and a priori sample size calculations. Use translational endpoints (e.g., behavioral assays, biomarker panels) validated in prior studies. Report negative results to avoid publication bias .
Methodological and Analytical Challenges
Q. How should researchers interpret conflicting in vivo vs. in vitro data for this compound?
Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability and tissue penetration differences. Use microdialysis in target organs to quantify unbound this compound levels. Compare transcriptomic profiles (RNA-seq) across models to identify context-dependent effects .
Q. What ethical considerations apply to clinical trials investigating this compound?
Obtain IRB approval and informed consent with clear risk-benefit disclosures. Adhere to CONSORT guidelines for trial reporting. For early-phase trials, include stopping rules for adverse events and ensure data monitoring committees assess safety .
Q. How can this compound research findings be integrated into structured knowledge graphs?
Use ontologies (e.g., ChEBI, GO terms) to tag this compound’s biological targets, pathways, and disease associations. Tools like Open Research Knowledge Graph (ORKG) enable semantic linking of datasets, fostering cross-disciplinary collaboration (e.g., linking this compound’s anti-inflammatory effects to Alzheimer’s pathology) .
Data Management and Reporting
Q. What guidelines ensure rigorous data reporting in this compound studies?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data in repositories (e.g., Zenodo) with standardized metadata. Use platforms like Electronic Lab Notebooks (ELNs) for real-time documentation. Include negative controls and outlier analyses in publications .
Q. How can researchers validate this compound’s target engagement in complex biological systems?
Employ CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) to confirm direct binding. Combine with genetic knockdown/overexpression models to establish causality. For indirect targets, use phosphoproteomics or interactome profiling .
Cross-Disciplinary Applications
Q. What computational tools predict this compound’s off-target effects?
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to screen against structural databases (e.g., PDB). Validate predictions with high-content screening (HCS) in diverse cell lines. Cross-reference with Tox21 datasets for toxicity profiling .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。